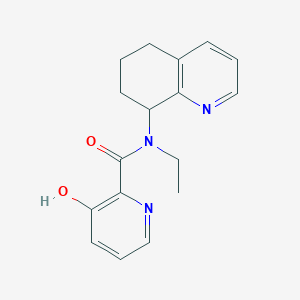![molecular formula C16H16N4O3S B7631558 N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631558.png)
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide, also known as PMSF, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of serine proteases and is widely used in biochemical and physiological studies.
Mécanisme D'action
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide inhibits serine proteases by forming a covalent bond with the active site serine residue of the protease. This covalent bond prevents the protease from cleaving its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects:
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide can inhibit the activity of proteases in a variety of cell types, including platelets, endothelial cells, and smooth muscle cells. N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide has also been shown to inhibit the activation of blood coagulation factors, such as factor XII and factor XI.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide has several advantages as a serine protease inhibitor. It is highly specific for serine proteases and does not inhibit other classes of proteases. N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide is also stable in solution and can be stored at room temperature for extended periods of time. However, N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide has some limitations. It is not effective against all serine proteases, and its activity can be affected by pH and temperature.
Orientations Futures
There are several potential future directions for research on N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide. One area of interest is the development of more potent and specific inhibitors of serine proteases. Another area of interest is the investigation of the role of serine proteases in disease processes, such as cancer and inflammation. Additionally, the use of N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide as a tool for studying protein-protein interactions and post-translational modifications is an area of ongoing research.
Conclusion:
In conclusion, N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide is a widely used serine protease inhibitor that has a number of biochemical and physiological effects. It is highly specific for serine proteases and is stable in solution. While N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide has some limitations, it has several advantages as a research tool. Ongoing research on N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide is likely to yield new insights into the role of serine proteases in health and disease.
Méthodes De Synthèse
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide is synthesized by reacting 6-amino-3-pyridinesulfonamide with N-methyl-N-(phenylmethyl)amine in the presence of an oxidizing agent. The reaction yields N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide as a white crystalline solid with a melting point of 98-100°C.
Applications De Recherche Scientifique
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit trypsin, chymotrypsin, and thrombin in biochemical and physiological studies. N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide is also used to inhibit proteases in cell lysates and tissue extracts, allowing for the isolation and analysis of specific proteins.
Propriétés
IUPAC Name |
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-17-24(21,22)14-7-8-16(19-11-14)18-10-13-9-15(23-20-13)12-5-3-2-4-6-12/h2-9,11,17H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHBJULHLIOVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN=C(C=C1)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-(4-phenylphenyl)ethyl]urea](/img/structure/B7631482.png)
![(2R)-1-[(2-ethylsulfanylcyclohexyl)amino]butan-2-ol](/img/structure/B7631483.png)
![N-(2-fluoro-6-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7631489.png)
![6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631496.png)
![3-(2,2-Diphenylethyl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631501.png)

![3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole](/img/structure/B7631521.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[[1-(3-methylphenyl)cyclopentyl]methyl]urea](/img/structure/B7631529.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631551.png)
![N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7631566.png)
![3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631572.png)
![3-(3-Ethoxyspiro[3.5]nonan-1-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631577.png)
![2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide](/img/structure/B7631580.png)
![2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide](/img/structure/B7631599.png)